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Compound of Interest

Compound Name: 2-Bromo-5-fluorophenylacetic acid

Cat. No.: B1333247

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorophenylacetic acid is a substituted aromatic carboxylic acid of interest in
medicinal chemistry and drug development. Its structural characterization is fundamentally
reliant on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide
provides a summary of the expected spectroscopic data for this compound.

While specific, experimentally-derived datasets for 2-Bromo-5-fluorophenylacetic acid are
not readily available in public databases, this document outlines the anticipated spectral
characteristics based on the compound's structure and general principles of spectroscopic
analysis for similar molecules.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for 2-Bromo-5-
fluorophenylacetic acid. These are predicted values based on the analysis of its functional
groups and structural motifs.

Table 1: Predicted *H NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~10-13 Singlet 1H -COOH
~7.0-7.5 Multiplet 3H Ar-H
~3.7 Singlet 2H -CHz-
. i 13
Chemical Shift (8) ppm Assighment
~170-175 -COOH
~157-162 (d, 1JCF) C-F
~115-135 Ar-C
~110-115 (d, 2JCF) C-Br
~40 -CHa-

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)
1700-1720 Strong C=0 stretch (Carboxylic Acid)
1600-1620 Medium C=C stretch (Aromatic)
1200-1300 Strong C-O stretch

1000-1100 Strong C-F stretch

600-800 Strong C-Br stretch

Table 4: Predicted Mass Spectrometry Data
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m/z Ratio Interpretation

[M]* and [M+2]* molecular ion peaks (due to

232/234
79Br and &1Br isotopes)
187/189 Loss of -COOH
153 Loss of -Br
108 Loss of -Br and -COOH

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for a solid organic compound
like 2-Bromo-5-fluorophenylacetic acid would generally involve the following steps:

e Sample Preparation:

o NMR: Dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds) containing a small amount of a reference standard like
tetramethylsilane (TMS).

o IR: Preparing a KBr pellet by grinding a small amount of the sample with dry potassium
bromide and pressing it into a thin disk, or by using an Attenuated Total Reflectance (ATR)

accessory.

o MS: Dissolving the sample in a volatile organic solvent (e.g., methanol, acetonitrile) for
analysis by techniques such as Electrospray lonization (ESI) or Atmospheric Pressure
Chemical lonization (APCI), or directly introducing a solid sample for Electron lonization

(ED.
¢ Instrumental Analysis:

o NMR: Acquiring *H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 400 or
500 MHz).

o IR: Recording the infrared spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.
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o MS: Obtaining the mass spectrum using a mass spectrometer, often coupled with a
separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

o Data Processing:

o Processing the raw data using appropriate software to obtain the final spectra. This
includes Fourier transformation for NMR and IR, and mass-to-charge ratio assignment for
MS.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a chemical compound.
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Confirm Structure of
2-Bromo-5-fluorophenylacetic Acid
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-5-fluorophenylacetic
Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333247#spectroscopic-data-for-2-bromo-5-
fluorophenylacetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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